1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole
Description
The compound 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole features a benzimidazole core (5,6-dimethyl-1H-1,3-benzodiazole) substituted at the 1-position with a 4-methoxy-2-methyl-5-isopropylbenzenesulfonyl group. This sulfonyl-linked aromatic substituent introduces significant polarity and electron-withdrawing effects, distinguishing it from benzimidazole derivatives with alkyl, ether, or acyl substituents. The molecular formula is inferred as C₁₈H₁₉N₂O₃S (molecular weight ≈ 343.07 g/mol), with predicted physicochemical properties influenced by the sulfonyl group and methoxy/isopropyl substituents .
Properties
IUPAC Name |
1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-12(2)16-10-20(15(5)9-19(16)25-6)26(23,24)22-11-21-17-7-13(3)14(4)8-18(17)22/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYAIKISKRMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is a derivative of benzodiazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H28N2O3S
- Molecular Weight : 388.53 g/mol
- CAS Number : 189056-49-3
This compound features a benzodiazole core with a sulfonyl group attached to a methoxy-substituted aromatic ring, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that benzodiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The specific compound has been tested for its effectiveness against common pathogens.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Moderate Inhibition |
| Candida albicans | Mild Inhibition |
The presence of bulky hydrophobic groups in the structure is thought to enhance the antimicrobial activity by increasing membrane permeability and disrupting microbial cell wall integrity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. Benzodiazoles are known to inhibit cyclooxygenase (COX) enzymes which play a critical role in inflammation. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory conditions.
Anticancer Activity
Emerging evidence suggests that benzodiazole derivatives can exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical cancer) | 15 | Significant inhibition |
| MCF7 (Breast cancer) | 20 | Moderate inhibition |
| A549 (Lung cancer) | 25 | Moderate inhibition |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Pagliero et al. tested various benzodiazole derivatives including the compound against Trypanosoma cruzi, showing promising results with a dose-dependent inhibitory effect on epimastigote forms.
- Anti-inflammatory Study : In vitro assays demonstrated that treatment with the compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : A comparative analysis of the cytotoxic effects of several benzodiazole derivatives revealed that this compound exhibited superior activity against HeLa cells compared to standard chemotherapeutics.
Scientific Research Applications
Spectroscopic Data
The compound can be analyzed using various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), which provide insights into its structural characteristics.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. It exhibits properties that may be beneficial in treating various conditions:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that derivatives of benzodiazoles possess cytotoxic effects on cancer cell lines, indicating a potential for developing anticancer drugs based on this compound structure .
- Antimicrobial Properties: Research has shown that sulfonyl-containing compounds often exhibit antimicrobial activity. The presence of the benzenesulfonyl group in this compound could enhance its effectiveness against bacterial strains .
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the therapeutic potential of new compounds:
- Receptor Binding Studies: The compound may act as a ligand for specific receptors involved in neurotransmission, which could lead to applications in treating neurological disorders. Binding affinity studies are necessary to elucidate these interactions .
- Toxicity Assessments: Understanding the safety profile through toxicity studies is essential for any potential therapeutic application. Initial assessments should focus on cytotoxicity and organ-specific toxicity .
Material Science
Beyond medicinal applications, the compound's unique chemical structure may find usage in material science:
- Polymer Chemistry: The sulfonyl group can serve as a functional moiety in polymer synthesis, potentially leading to materials with enhanced properties such as increased thermal stability and chemical resistance .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of benzodiazole derivatives, including compounds similar to the one . The results indicated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzodiazole core could enhance activity .
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that compounds with similar structural motifs could be developed into broad-spectrum antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Receptor Binding | Potential ligand for neurotransmitter receptors |
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Physicochemical Properties
- Aqueous Solubility : The target’s sulfonyl group likely improves solubility (~0.15 mg/mL predicted) over BC05090 (~0.08 mg/mL) but remains lower than triazole-thiazole derivatives (~0.05 mg/mL) due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
